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molecular formula C10H6F3N3O2 B8390098 4-nitro-1-{3-(trifluoromethyl)phenyl}-1H-imidazole

4-nitro-1-{3-(trifluoromethyl)phenyl}-1H-imidazole

Cat. No. B8390098
M. Wt: 257.17 g/mol
InChI Key: NCOZVNZEDJPLBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09289430B2

Procedure details

Into a 500-mL round bottom flask, was placed a solution of 4-nitro-1H-imidazole (10 g, 88.50 mmol, 1.00 equiv) in DMSO (50 mL), 1-iodo-3-(trifluoromethyl)benzene (24 g, 88.24 mmol, 1.00 equiv), potassium carbonate (25 g, 181.16 mmol, 2.00 equiv), copper(I) iodide (2.5 g, 13.16 mmol, 0.15 equiv), and L-proline (1.53 g, 13.30 mmol, 0.15 equiv). The resulting solution was stirred overnight at 85° C. in an oil bath. The resulting solution was diluted with 1000 mL of ethyl acetate. The solids were filtered out. The filtrate was washed with 2×500 mL of brine, dried over sodium sulfate, and concentrated under vacuum. The residue was applied onto a silica gel column and eluted with ethyl acetate/petroleum ether (1:3) to yield 6.7 g (28%) of 4-nitro-1-(3-(trifluoromethyl)phenyl)-1H-imidazole as a pale solid.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
24 g
Type
reactant
Reaction Step Two
Quantity
25 g
Type
reactant
Reaction Step Three
Quantity
1.53 g
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Five
Quantity
1000 mL
Type
solvent
Reaction Step Six
Name
copper(I) iodide
Quantity
2.5 g
Type
catalyst
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[N:5]=[CH:6][NH:7][CH:8]=1)([O-:3])=[O:2].I[C:10]1[CH:15]=[CH:14][CH:13]=[C:12]([C:16]([F:19])([F:18])[F:17])[CH:11]=1.C(=O)([O-])[O-].[K+].[K+].N1CCC[C@H]1C(O)=O>CS(C)=O.C(OCC)(=O)C.[Cu]I>[N+:1]([C:4]1[N:5]=[CH:6][N:7]([C:10]2[CH:15]=[CH:14][CH:13]=[C:12]([C:16]([F:19])([F:18])[F:17])[CH:11]=2)[CH:8]=1)([O-:3])=[O:2] |f:2.3.4|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
[N+](=O)([O-])C=1N=CNC1
Step Two
Name
Quantity
24 g
Type
reactant
Smiles
IC1=CC(=CC=C1)C(F)(F)F
Step Three
Name
Quantity
25 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Four
Name
Quantity
1.53 g
Type
reactant
Smiles
N1[C@H](C(=O)O)CCC1
Step Five
Name
Quantity
50 mL
Type
solvent
Smiles
CS(=O)C
Step Six
Name
Quantity
1000 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Seven
Name
copper(I) iodide
Quantity
2.5 g
Type
catalyst
Smiles
[Cu]I

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Stirring
Type
CUSTOM
Details
The resulting solution was stirred overnight at 85° C. in an oil bath
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 500-mL round bottom flask, was placed
FILTRATION
Type
FILTRATION
Details
The solids were filtered out
WASH
Type
WASH
Details
The filtrate was washed with 2×500 mL of brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
WASH
Type
WASH
Details
eluted with ethyl acetate/petroleum ether (1:3)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
[N+](=O)([O-])C=1N=CN(C1)C1=CC(=CC=C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 6.7 g
YIELD: PERCENTYIELD 28%
YIELD: CALCULATEDPERCENTYIELD 29.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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